molecular formula C23H25N3O3S B11000417 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11000417
M. Wt: 423.5 g/mol
InChI Key: ZGEYUPHIFGPPIO-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group and a thiazole ring substituted with a 4-methoxyphenyl group. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 3-methoxyphenylamine and piperazine in the presence of a suitable solvent and catalyst forms the 4-(3-methoxyphenyl)piperazine intermediate.

    Formation of the Thiazole Intermediate: The reaction between 4-methoxyphenylamine and a thiazole precursor, such as 2-bromo-1,3-thiazole, in the presence of a base forms the 2-(4-methoxyphenyl)-1,3-thiazole intermediate.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, halogen, or sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as an antimicrobial, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Acting as an agonist or antagonist at specific receptors, such as serotonin or dopamine receptors, modulating their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, such as kinases or proteases.

    Signal Transduction Modulation: Affecting intracellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of both methoxyphenyl and thiazole moieties in the structure provides a unique combination of electronic and steric properties, which can influence its biological activity and selectivity.
  • The specific substitution pattern on the aromatic rings can affect its binding affinity and specificity towards different molecular targets.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H25N3O3S/c1-28-20-8-6-17(7-9-20)23-24-18(16-30-23)14-22(27)26-12-10-25(11-13-26)19-4-3-5-21(15-19)29-2/h3-9,15-16H,10-14H2,1-2H3

InChI Key

ZGEYUPHIFGPPIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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